molecular formula C11H9ClN4 B1482659 2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2091686-18-7

2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1482659
CAS No.: 2091686-18-7
M. Wt: 232.67 g/mol
InChI Key: JVEHVCQYKZHKMI-UHFFFAOYSA-N
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Description

2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the chloromethyl and pyridinyl substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequent functionalization steps introduce the chloromethyl and pyridinyl groups under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridinyl rings.

    Coupling Reactions: The pyridinyl group can engage in coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyrazole and pyridinyl rings.

Scientific Research Applications

2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole and pyridine derivatives.

    Industrial Applications: The compound is employed in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-(methyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Uniqueness

2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to the specific positioning of the chloromethyl and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

2-[4-(chloromethyl)-3-pyridin-3-ylpyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c12-6-10-8-16(5-3-13)15-11(10)9-2-1-4-14-7-9/h1-2,4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEHVCQYKZHKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2CCl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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